molecular formula C11H12Cl2O B1324712 2',5'-Dichloro-2,2-dimethylpropiophenone CAS No. 898766-60-4

2',5'-Dichloro-2,2-dimethylpropiophenone

Cat. No. B1324712
CAS RN: 898766-60-4
M. Wt: 231.11 g/mol
InChI Key: OAWOHVUIEWEWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-2,2-dimethylpropiophenone consists of a propiophenone backbone with two chlorine atoms at the 2’ and 5’ positions and two methyl groups at the 2,2-positions .

Scientific Research Applications

Heat-Reversible Crystalline Polymers

The oxidative polymerization of alkylated phenols, including 2,5-dimethylphenol, leads to the synthesis of new heat-reversible crystalline poly(alkylated phenylene oxide)s. These materials exhibit unique properties, such as high melting points and the ability to recrystallize after melting, making them promising for advanced material applications (Higashimura et al., 2000).

Chemical Synthesis and Catalysis

Regioselective chemical reactions, such as the addition of mesitol to dichloropyridine, demonstrate the potential of 2',5'-Dichloro-2,2-dimethylpropiophenone derivatives in facilitating precise chemical synthesis. The choice of catalyst and solvent plays a significant role in controlling the addition and the resulting chemical structure, showcasing the compound's versatility in organic synthesis (Ruggeri et al., 2008).

Synthesis of Atropisomeric Compounds

Research on the synthesis of (±)-polysiphenol and other analogues highlights the compound's role in the formation of atropisomeric structures, which are molecules that exhibit hindered rotation about a bond. These structures have significant implications in the field of chiral chemistry and drug design (Braddock et al., 2022).

Anticancer Activity of Schiff Bases

The compound's derivatives have been explored for their biological activities, including anticancer properties. Schiff bases derived from 2',5'-Dichloro-2,2-dimethylpropiophenone have shown promising results in cytotoxic studies against cancer cell lines, indicating potential applications in the development of new anticancer agents (Uddin et al., 2020).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOHVUIEWEWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642482
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-2,2-dimethylpropiophenone

CAS RN

898766-60-4
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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